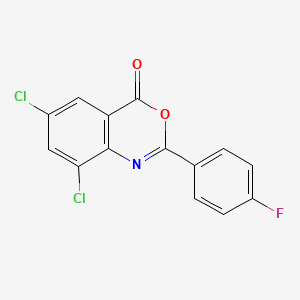

6,8-dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

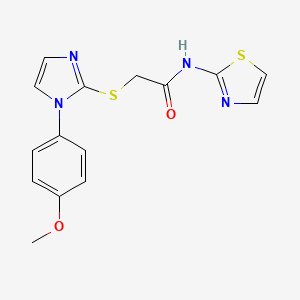

6,8-Dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, commonly referred to as DFB, is a synthetic compound with a wide range of applications in scientific research. The compound is known for its ability to interact with a variety of biological molecules and has been used in a variety of laboratory experiments. DFB is a highly versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and toxicology.

Applications De Recherche Scientifique

Antibacterial Applications

- Synthesis of fluorine-containing thiadiazolotriazinones, utilizing derivatives including 4-fluorophenyl groups, demonstrated potential antibacterial properties. These compounds, upon screening, showed promising activity at concentrations around 10 µg/mL (Holla, Bhat, & Shetty, 2003).

Herbicidal Properties

- The introduction of fluorine atoms into 2-phenyl-4H-3,1-benzoxazin-4-one (like bentranil) significantly altered its herbicidal properties. Fluorobentranil, a derivative, showed high broad-leaf activity and selectivity on rice, cereals, and maize (Hamprecht, Würzer, & Witschel, 2004).

- Similarly, another study on 1H-2,3-benzoxazine derivatives found that certain substitutions, such as 3-chloro-4-fluorophenyl, significantly increased herbicidal activity against weeds like Echinochloa crus-galli without affecting crops like soybean (Hiroyuki et al., 2010).

Magnetic Properties

- In the field of material science, polyradicals carrying cyclic aminoxyls based on benzoxazine derivatives, like 6,8-dibromo-2,2,4,4-tetramethyl-1,4-dihydro-2H-3,1-benzoxazine, were synthesized and exhibited unique magnetic properties. These polyradicals were found to be in a triplet ground state or a nearly degenerate singlet–triplet state (Oka, Tamura, Miura, & Teki, 2001).

Antimicrobial Agents

- The reactivity of 6,8-dibromo-2-(2-carboxyphenyl)-4H-3,1-benzoxazin-4-one towards various reagents led to the formation of heterobicyclic nitrogen compounds with investigated antimicrobial activity (Nassar, 2009).

Pharmacological Evaluation

- Some derivatives of 1,4-dihydro-2H-3,1-benzoxazin-2-one were synthesized and tested for pharmacological activity. For instance, 4-phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one exhibited anticonvulsant activity against seizures in mice (De Marchi, Tamagnone, & Torielli, 1971).

Structural and Vibrational Studies

- An investigation into the structural and vibrational properties of a benzoxazin derivative with potential antibacterial activity was carried out. This included the study of bond orders, charge transfers, and stabilization energies (Castillo, Romano, Raschi, & Brandán, 2015).

Propriétés

IUPAC Name |

6,8-dichloro-2-(4-fluorophenyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2FNO2/c15-8-5-10-12(11(16)6-8)18-13(20-14(10)19)7-1-3-9(17)4-2-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEGVBVTMXTHJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2426060.png)

![N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide](/img/structure/B2426061.png)

![N-benzyl-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2426065.png)

![2-((4-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2426067.png)

![2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2426071.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2426075.png)

![3-bromo-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2426076.png)

![N-(4-bromo-3-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2426081.png)